Amylxanthate de potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium amylxanthate (PAA) is an organic compound belonging to the xanthate family. It is widely used as a flotation reagent in mineral processing and is an important organic catalyst in organic synthesis. PAA is also used in the production of pharmaceuticals, paints, and dyes, and as a corrosion inhibitor.

Applications De Recherche Scientifique

Élimination du mercure dans le procédé de cyanuration

L'Amylxanthate de potassium (PAX) a été étudié comme réactif organique alternatif pour l'élimination du mercure du procédé de cyanuration des résidus d'amalgamation . Le mercure est un métal lourd difficile à éliminer des solutions de cyanure, et sa présence pose de nombreux problèmes environnementaux, sanitaires et économiques . L'étude a révélé que l'efficacité d'élimination du mercure augmente avec l'augmentation du rapport PAX/Hg . Lorsque le taux d'élimination est de 60, l'efficacité de la précipitation atteint une valeur de 66,7 % .

Amélioration du processus de précipitation

L'application de procédures de coagulation et de floculation après le processus de précipitation augmente l'efficacité d'élimination du mercure . Avec cette application, le mercure peut être éliminé avec une efficacité de 95,6 % au même taux de réactif . Ce processus améliore également la taille des particules des précipités et leurs propriétés de filtration .

Formation de composés stables du mercure

Les précipités formés dans le processus sont sous forme de HgS, un composé stable du mercure . Ces résultats indiquent que le mercure peut être éliminé efficacement à l'état stationnaire .

Impact sur les autres métaux

Lors des processus de précipitation, il a été constaté que la concentration d'Au et de Cu n'a pas changé de manière significative, tandis que la concentration d'Ag a diminué .

Application dans l'exploitation aurifère à petite échelle

Les opérations d'exploitation aurifère artisanale et à petite échelle (ASGM) continuent de produire une part importante de la production mondiale d'or, qui était auparavant produite principalement par amalgamation . L'exploitation aurifère à petite échelle utilisant le procédé d'amalgamation avec du mercure pour produire de l'or a augmenté en raison de la hausse des prix de l'or et de la pauvreté . L'ASGM est estimée représenter 20 % de l'offre mondiale d'or . L'utilisation de PAX dans ces opérations pourrait potentiellement réduire l'impact environnemental du mercure.

Alternative aux autres sulfures métalliques

Dans des recherches impliquant des sulfures métalliques comme AgS, ZnS et FeS, il a été constaté que l'utilisation de FeS entraîne une perte de cyanure, l'utilisation d'AgS exclusivement pour la précipitation du mercure était coûteuse, et l'utilisation de ZnS était inefficace . Le PAX pourrait servir d'alternative plus efficace et plus rentable.

Mécanisme D'action

Target of Action

Potassium amylxanthate is primarily used in the mining industry for the separation of ores using the flotation process . It acts on the surface of the ores, altering their hydrophobicity and enabling them to attach to air bubbles in the flotation cell .

Mode of Action

Potassium amylxanthate interacts with its targets (ores) by adsorbing onto their surface. This interaction increases the hydrophobicity of the ores, causing them to attach to air bubbles in the flotation cell . The ores then float to the top of the cell, allowing for their easy separation .

Biochemical Pathways

It is known that the compound plays a crucial role in the flotation process, a key method for separating valuable minerals from non-valuable ones .

Result of Action

The primary result of potassium amylxanthate’s action is the successful separation of ores in the mining industry . By increasing the hydrophobicity of the ores, potassium amylxanthate allows them to attach to air bubbles and float to the top of the flotation cell for easy separation .

Action Environment

The efficacy and stability of potassium amylxanthate can be influenced by various environmental factors. For instance, the compound’s solutions are relatively stable between pH 8 and 13, with a maximum stability at pH 10 . Additionally, the temperature of the reaction environment can affect the balance between products in reactions involving potassium amylxanthate .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Potassium amylxanthate plays a significant role in biochemical reactions, particularly in the mining industry where it is used as a flotation agent. It interacts with various enzymes and proteins, facilitating the separation of valuable minerals from non-valuable ones. The compound forms hydrophobic species on the surface of minerals, allowing them to attach to air bubbles and float to the top of the flotation cell . This interaction is crucial for the efficient extraction of minerals such as gold, copper, and zinc.

Cellular Effects

Potassium amylxanthate influences various cellular processes, particularly in the context of mineral flotation. It affects cell signaling pathways and gene expression by interacting with the cell membrane and altering its properties. This interaction can lead to changes in cellular metabolism and the overall function of the cell . The compound’s ability to form hydrophobic species on mineral surfaces is essential for its role in flotation processes.

Molecular Mechanism

The molecular mechanism of potassium amylxanthate involves its interaction with biomolecules, particularly those on the surface of minerals. The compound binds to the mineral surface, forming a hydrophobic layer that facilitates the attachment of air bubbles. This process is essential for the flotation and separation of valuable minerals . Additionally, potassium amylxanthate can inhibit or activate specific enzymes involved in the flotation process, further enhancing its effectiveness.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium amylxanthate can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Studies have shown that potassium amylxanthate solutions are relatively stable between pH 8 and 13, with maximum stability at pH 10 . Over time, the compound may degrade, leading to changes in its effectiveness in flotation processes. Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of maintaining optimal conditions for its use.

Dosage Effects in Animal Models

The effects of potassium amylxanthate vary with different dosages in animal models. At low doses, the compound is effective in facilitating mineral flotation without causing significant adverse effects. At high doses, potassium amylxanthate can exhibit toxic effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating the importance of carefully controlling the dosage to avoid toxicity while maximizing its effectiveness.

Metabolic Pathways

Potassium amylxanthate is involved in various metabolic pathways, particularly those related to the flotation process. It interacts with enzymes and cofactors that facilitate the separation of minerals from ores. The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing the overall efficiency of the flotation process . Understanding these interactions is crucial for optimizing the use of potassium amylxanthate in industrial applications.

Transport and Distribution

Within cells and tissues, potassium amylxanthate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of potassium amylxanthate are essential for its effectiveness in flotation processes, as they determine the compound’s availability at the mineral surface.

Subcellular Localization

Potassium amylxanthate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in flotation processes, as it ensures that potassium amylxanthate is available at the right place and time to facilitate mineral separation.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Potassium amylxanthate can be achieved through the reaction of xanthic acid with potassium hydroxide and amyl alcohol.", "Starting Materials": [ "Xanthic acid", "Potassium hydroxide", "Amyl alcohol" ], "Reaction": [ "Dissolve xanthic acid in amyl alcohol", "Add potassium hydroxide to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold water", "Dry the product under vacuum" ] } | |

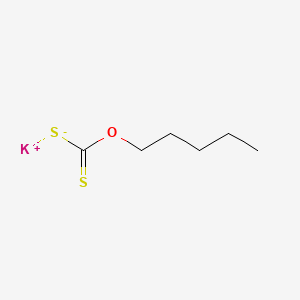

| 2720-73-2 | |

Formule moléculaire |

C6H12KOS2 |

Poids moléculaire |

203.4 g/mol |

Nom IUPAC |

potassium;pentoxymethanedithioate |

InChI |

InChI=1S/C6H12OS2.K/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9); |

Clé InChI |

RKVMAMRYKCITAI-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=S)[S-].[K+] |

SMILES canonique |

CCCCCOC(=S)S.[K] |

| 2720-73-2 | |

Description physique |

PelletsLargeCrystals |

Pictogrammes |

Flammable; Corrosive; Irritant; Environmental Hazard |

Numéros CAS associés |

123-97-7 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

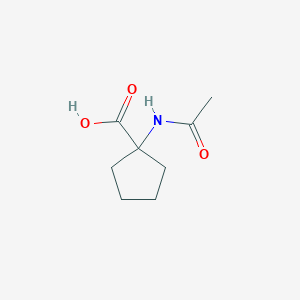

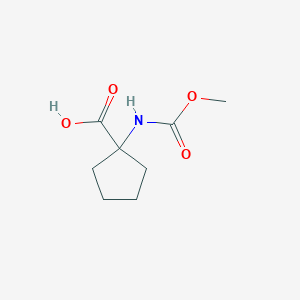

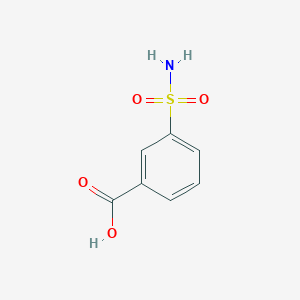

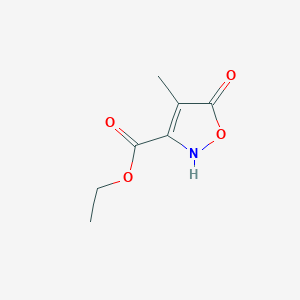

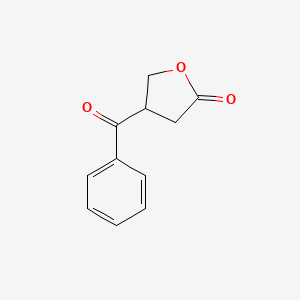

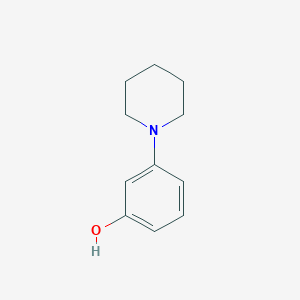

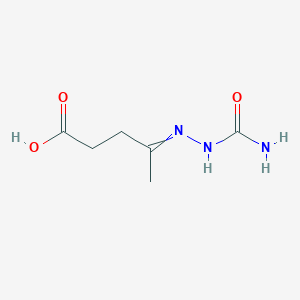

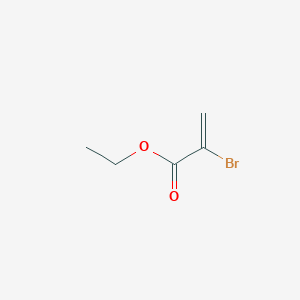

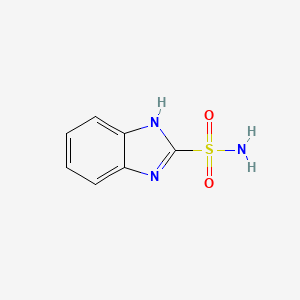

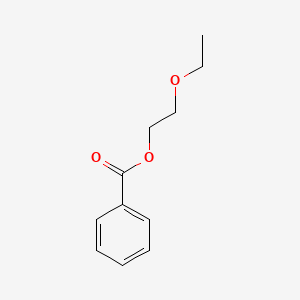

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)